1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is C19H20N4O3, with a molecular weight of approximately 348.39 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities attributed to oxadiazole derivatives and their analogs. The following sections summarize key findings related to the biological activity of the target compound.
Anticancer Activity
-
Cytotoxicity Against Cancer Cell Lines
- The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- In particular, compounds with similar structures have demonstrated higher cytotoxicity than standard chemotherapy agents like doxorubicin .
-
Mechanism of Action
- Studies suggest that the compound may induce apoptosis in cancer cells through the activation of p53 pathways and caspase-3 cleavage . This indicates a potential mechanism where the compound promotes programmed cell death in malignancies.
- Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, enhancing its binding affinity and efficacy against cancer cells .
Antimicrobial Activity
Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example:
- Certain derivatives have been shown to exhibit activity against bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Data Tables
Activity Type | Cell Line/Organism | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.12–2.78 µM | |
Anticancer | A549 | 0.12–2.78 µM | |
Antimicrobial | Various Bacteria | < 16 µg/mL |
Case Studies
- Study on Oxadiazole Derivatives
-
In Vivo Studies
- Future studies are necessary to evaluate the in vivo efficacy of these compounds, as most current data is derived from in vitro assays. Preliminary results suggest promising therapeutic potential that warrants further investigation into pharmacokinetics and toxicity profiles.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-14-10-15(2)12-17(11-14)26-9-8-25(21(27)22(26)28)13-19-23-20(24-30-19)16-4-6-18(29-3)7-5-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGHBURHZKFFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.